N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine
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Overview
Description
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine is a complex organic compound that features a combination of chlorophenyl, furyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chlorobenzaldehyde and 2-furylmethylamine, followed by the introduction of the pyridin-2-ylmethyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares the furan ring structure and has applications in medicinal chemistry.
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal applications.
Uniqueness
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15ClN2O |
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Molecular Weight |
298.8g/mol |
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C17H15ClN2O/c18-14-5-3-4-13(10-14)17-8-7-16(21-17)12-19-11-15-6-1-2-9-20-15/h1-10,19H,11-12H2 |
InChI Key |
OQHHMIWFZJWKHU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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